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Introduction

Dlin-MeOH is a pioneering ionizable cationic lipid that has been instrumental in the

development of lipid nanoparticles (LNPs) for the delivery of genetic material. While largely

succeeded by derivatives such as Dlin-MC3-DMA, understanding the applications and

methodologies associated with Dlin-MeOH provides a foundational perspective for researchers

in gene therapy. These notes offer a detailed overview of Dlin-MeOH-based LNP formulations,

experimental protocols, and the underlying mechanisms of action for the delivery of nucleic

acid-based therapeutics, particularly small interfering RNA (siRNA).

Core Concepts in LNP-mediated Gene Delivery
Lipid nanoparticles are the most advanced non-viral platforms for the delivery of RNA

therapeutics.[1] These formulations typically consist of four key components:

Ionizable Cationic Lipid (e.g., Dlin-MeOH): This component is crucial for encapsulating the

negatively charged nucleic acid cargo and facilitating its release into the cytoplasm. At acidic

pH within the endosome, the lipid becomes protonated, promoting interaction with the

endosomal membrane and subsequent disruption.

Helper Lipid (e.g., DSPC): Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine

(DSPC) contribute to the structural integrity of the nanoparticle.
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Cholesterol: This sterol lipid enhances particle stability by modulating membrane rigidity and

fluidity.

PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene glycol (PEG)-lipid conjugate

stabilizes the nanoparticle, prevents aggregation, and reduces immunogenicity.[2]

The precise molar ratio of these components is critical for the efficacy and safety of the LNP

formulation.

Applications in Gene Silencing
Dlin-MeOH-formulated LNPs are primarily utilized for the delivery of siRNA to silence target

gene expression. The mechanism of RNA interference (RNAi) involves the introduction of a

double-stranded siRNA molecule that is complementary to a target messenger RNA (mRNA).

This leads to the degradation of the target mRNA, thereby inhibiting the translation of the

corresponding protein. This approach has therapeutic potential for a wide range of genetic and

acquired diseases.

Quantitative Data Summary
Due to the prevalence of its successor, Dlin-MC3-DMA, in recent literature, specific quantitative

data for Dlin-MeOH is limited. The following tables provide data for LNPs formulated with Dlin-

family lipids, with Dlin-MC3-DMA serving as a benchmark. Researchers should consider these

values as a reference point when working with Dlin-MeOH.

Table 1: Physicochemical Properties of Dlin-Family Lipid Nanoparticles
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Parameter Typical Value
Method of
Measurement

Reference

Particle Size

(Diameter)
< 150 nm

Dynamic Light

Scattering (DLS)
[3]

Polydispersity Index

(PDI)
< 0.2

Dynamic Light

Scattering (DLS)

siRNA Encapsulation

Efficiency
> 90% RiboGreen Assay [4]

pKa of Ionizable Lipid 6.2 - 6.7 [5]

Table 2: In Vivo Gene Silencing Efficacy of Dlin-Family Lipid Nanoparticles (Rodent Models)

Ionizable Lipid Target Gene
Dose (mg/kg
siRNA)

Silencing
Efficiency

Reference

DLinDMA Factor VII ~1.0 Significant

DLin-KC2-DMA Factor VII 0.01 ED50

DLin-MC3-DMA Factor VII 0.005 ED50

ALC-0315 Factor VII 1.0 ~2-fold > MC3

DLinKC2-DMA
GAPDH (in

APCs)
5 µg/ml (in vitro) 80%

Experimental Protocols
The following protocols are adapted from established methods for LNP formulation with Dlin-

MC3-DMA and can be used as a starting point for Dlin-MeOH-based formulations.

Protocol 1: Preparation of Dlin-MeOH Lipid
Nanoparticles for siRNA Delivery
Materials:
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Dlin-MeOH

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

siRNA targeting the gene of interest

Absolute ethanol, RNase-free

Citrate buffer (10 mM, pH 4.0), RNase-free

Phosphate-buffered saline (PBS), pH 7.4, RNase-free

Dialysis cassette (MWCO 3.5 kDa)

Microfluidic mixing device or vortex mixer

Procedure:

Lipid Stock Solution Preparation:

Prepare individual stock solutions of Dlin-MeOH, DSPC, Cholesterol, and DMG-PEG

2000 in absolute ethanol. A typical concentration is 10 mg/mL. Ensure all lipids are fully

dissolved.

Lipid Mixture Preparation:

Combine the lipid stock solutions in a glass vial to achieve a desired molar ratio. A

commonly used molar ratio for Dlin-family lipids is 50:10:38.5:1.5 (Ionizable

lipid:DSPC:Cholesterol:PEG-lipid).

siRNA Solution Preparation:

Dissolve the siRNA in citrate buffer (pH 4.0) to a final concentration of approximately 0.2

mg/mL.
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LNP Formulation (Microfluidic Mixing):

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid mixture (in ethanol) into one syringe and the siRNA solution (in citrate buffer)

into another.

Set the flow rate ratio to 1:3 (ethanol:aqueous).

Initiate mixing. The rapid mixing of the two solutions will lead to the self-assembly of LNPs.

LNP Formulation (Vortex Mixing):

Add the lipid mixture in ethanol to an RNase-free microcentrifuge tube.

In a separate tube, prepare the siRNA solution in citrate buffer.

While vortexing the siRNA solution at a moderate speed, quickly add the lipid-ethanol

mixture.

Continue vortexing for 20-30 seconds.

Dialysis:

Transfer the formulated LNP solution to a dialysis cassette.

Dialyze against PBS (pH 7.4) for at least 2 hours, with one buffer exchange, to remove

ethanol and raise the pH.

Characterization:

Measure the particle size and polydispersity index (PDI) using dynamic light scattering

(DLS).

Determine the siRNA encapsulation efficiency using a RiboGreen assay.

Storage:

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
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Protocol 2: In Vitro Gene Silencing with Dlin-MeOH LNPs
Materials:

Dlin-MeOH LNPs encapsulating target siRNA

Control LNPs (encapsulating a non-targeting scramble siRNA)

Mammalian cell line expressing the target gene

Complete cell culture medium

96-well cell culture plates

Reagents for quantifying mRNA (qRT-PCR) or protein (Western blot, ELISA)

Procedure:

Cell Seeding:

Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the

time of transfection.

LNP Treatment:

Dilute the Dlin-MeOH LNPs and control LNPs to the desired concentrations in complete

cell culture medium.

Remove the existing medium from the cells and replace it with the LNP-containing

medium.

Incubation:

Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

Analysis of Gene Silencing:

mRNA Level: Lyse the cells and extract total RNA. Perform quantitative reverse

transcription PCR (qRT-PCR) to determine the relative expression of the target mRNA
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compared to a housekeeping gene.

Protein Level: Lyse the cells and perform a Western blot or ELISA to quantify the level of

the target protein.

Data Analysis:

Calculate the percentage of gene silencing by comparing the expression levels in cells

treated with the target siRNA LNPs to those treated with the control LNPs.

Protocol 3: In Vivo Gene Silencing in a Murine Model
Materials:

Dlin-MeOH LNPs encapsulating target siRNA

Control LNPs

Laboratory mice

Sterile PBS

Syringes and needles for intravenous injection

Procedure:

Animal Acclimatization:

Acclimatize the mice to the laboratory conditions for at least one week before the

experiment.

LNP Administration:

Dilute the LNPs to the desired concentration in sterile PBS.

Administer the LNPs to the mice via intravenous (tail vein) injection. The dosage will

depend on the specific lipid formulation and target, but a starting point can be inferred

from data on related lipids (e.g., 0.1 - 1.0 mg/kg siRNA).
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Monitoring:

Monitor the animals for any adverse effects.

Tissue Collection and Analysis:

At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the mice.

Collect the target tissues (e.g., liver, spleen).

Homogenize the tissues and extract RNA or protein.

Analyze gene or protein expression as described in Protocol 2.

Data Analysis:

Determine the in vivo gene silencing efficiency by comparing the target gene expression in

the treated group to the control group.

Visualizing Workflows and Mechanisms
To aid in the understanding of the experimental processes and biological mechanisms, the

following diagrams have been generated using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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